molecular formula C16H22N2O3S B4400104 N-(3-bicyclo[2.2.1]heptanyl)-4-(ethylsulfonylamino)benzamide

N-(3-bicyclo[2.2.1]heptanyl)-4-(ethylsulfonylamino)benzamide

Cat. No.: B4400104
M. Wt: 322.4 g/mol
InChI Key: MCWVISRVZDGKFF-UHFFFAOYSA-N
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Description

N-(3-Bicyclo[2.2.1]heptanyl)-4-(ethylsulfonylamino)benzamide is a bicyclic aromatic amide derivative characterized by a norbornane (bicyclo[2.2.1]heptane) moiety and a sulfonamide-substituted benzamide group.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-2-22(20,21)18-14-7-5-12(6-8-14)16(19)17-15-10-11-3-4-13(15)9-11/h5-8,11,13,15,18H,2-4,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWVISRVZDGKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bicyclo[221]heptanyl)-4-(ethylsulfonylamino)benzamide typically involves the reaction of bicyclo[22The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bicyclo[2.2.1]heptanyl)-4-(ethylsulfonylamino)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3-bicyclo[2.2.1]heptanyl)-4-(ethylsulfonylamino)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(3-bicyclo[2.2.1]heptanyl)-4-(ethylsulfonylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
N-(3-Bicyclo[2.2.1]heptanyl)-4-(ethylsulfonylamino)benzamide (Target) Bicyclo[2.2.1]heptanyl, ethylsulfonylamino C₁₆H₂₁N₂O₃S (inferred) ~329.4 (estimated) Rigid bicyclic core; sulfonamide group may enhance solubility or bioactivity .
4-(Ethylsulfonylamino)-N-(3-methylbutyl)benzamide 3-Methylbutyl, ethylsulfonylamino C₁₄H₂₂N₂O₃S 298.4 Linear alkyl chain reduces rigidity; similar sulfonamide functionality .
Clocanfamide (4-Chloro-N-(2-hydroxyethyl)-N-[(5-methyl-6-bicyclo[2.2.1]heptanyl)methyl]benzamide) Bicyclo[2.2.1]heptanyl, chloro, hydroxyethyl C₁₈H₂₄ClNO₂ 321.84 Chlorine substituent increases electronegativity; hydroxyethyl enhances polarity .
N-(3-Bicyclo[2.2.1]heptanyl)-2-methylbenzamide Bicyclo[2.2.1]heptanyl, methyl C₁₅H₁₉NO (inferred) ~229.3 Simpler structure lacking sulfonamide; methyl group may reduce steric hindrance .

Physicochemical and Functional Insights

Rigidity vs. The absence of a sulfonamide group in N-(3-bicyclo[2.2.1]heptanyl)-2-methylbenzamide reduces hydrogen-bonding capacity, likely altering solubility and biological interactions .

Electronic Effects: Clocanfamide’s chlorine atom increases electron-withdrawing effects, which may stabilize the molecule or influence reactivity .

Sulfonamide-containing compounds like the target and 4-(ethylsulfonylamino)-N-(3-methylbutyl)benzamide are often explored for enzyme inhibition or antimicrobial activity due to sulfonamide’s role in disrupting folate synthesis .

Research Findings and Data Gaps

  • Thermodynamic Stability : Computational studies (e.g., molecular dynamics) are needed to compare the thermodynamic stability of the bicyclic core with linear alkyl chains.
  • Biological Activity: No direct bioactivity data are available for the target compound. However, sulfonamide derivatives are frequently bioactive, suggesting promising avenues for testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-bicyclo[2.2.1]heptanyl)-4-(ethylsulfonylamino)benzamide
Reactant of Route 2
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N-(3-bicyclo[2.2.1]heptanyl)-4-(ethylsulfonylamino)benzamide

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